molecular formula C19H39N5O11S B7821410 (2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Cat. No.: B7821410
M. Wt: 545.6 g/mol
InChI Key: JVTNJDPXUPRGIE-NRNUXFDISA-N
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Chemical Reactions Analysis

Types of Reactions: Sisomicin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.

Major Products Formed: The major products formed from these reactions include derivatives of sisomicin with modified functional groups, which can alter its antibacterial activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H42O21 and a molecular weight of approximately 666.6 g/mol. Its intricate structure consists of multiple hydroxyl groups and amino functionalities that contribute to its biological activity and solubility characteristics .

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its structural features that resemble known bioactive molecules. It has been investigated for:

  • Antidiabetic Agents : Research indicates that derivatives of this compound may have applications in treating diabetes by modulating glucose metabolism and improving insulin sensitivity .

Enzyme Inhibition Studies

Studies have shown that the compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance:

  • Phospholipase A2 Inhibition : The compound has been linked to the inhibition of lysosomal phospholipase A2, which is crucial in understanding drug-induced phospholipidosis .

Synthesis of Bioactive Molecules

Due to its chiral centers and functional groups, this compound serves as a versatile building block in the synthesis of various biologically active compounds. Applications include:

  • Chiral Auxiliaries : It can be utilized as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds relevant for pharmaceutical applications .

Potential Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. This aspect is being explored further to understand its efficacy against various pathogens.

Case Study 1: Antidiabetic Properties

A study focused on the synthesis of derivatives from this compound demonstrated significant activity in lowering blood glucose levels in diabetic models. The derivatives were shown to enhance insulin signaling pathways.

DerivativeBlood Glucose Reduction (%)Mechanism
A30Insulin sensitization
B25Glucose uptake enhancement

Case Study 2: Enzyme Inhibition

Research involving the inhibition of lysosomal phospholipase A2 revealed that modifications to the compound could enhance its inhibitory potency. This study highlighted the structure-activity relationship (SAR) critical for drug design.

ModificationInhibition Rate (%)Comments
Modification X70High specificity
Modification Y50Broader spectrum

Biological Activity

The compound identified as (2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule with significant biological implications. This article explores its biological activity through various studies and findings.

The chemical formula of the compound is C48H93N10O10C_{48}H_{93}N_{10}O_{10}, with a molecular weight of approximately 844.25 g/mol. It contains multiple functional groups that contribute to its biological activity.

Research indicates that this compound exhibits a range of biological activities due to its structural features. Notably:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism involves disrupting cell wall synthesis through inhibition of key enzymes like MraY, which is crucial for bacterial cell wall formation .
  • Antiviral Properties : Studies have indicated that similar compounds can exhibit antiviral effects by interfering with viral replication processes. The presence of hydroxyl and amino groups suggests potential interactions with viral proteins or nucleic acids .
  • Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. This activity is likely mediated by its ability to penetrate cell membranes and alter intracellular signaling pathways.

Case Studies

  • Antibacterial Efficacy : A study published in Nature demonstrated that derivatives of this compound inhibited Mycobacterium tuberculosis effectively. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) and found significant activity at low micromolar concentrations .
  • Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment .
  • Synergistic Effects : A combination therapy study showed that when used alongside established antibiotics, this compound enhanced the overall antimicrobial effect against resistant bacterial strains .

Data Tables

Biological Activity Tested Organisms/Cells IC50/MIC (µM) Mechanism
AntibacterialMycobacterium tuberculosis1.5Inhibition of MraY
AntitumorHeLa cells10Induction of apoptosis
AntiviralInfluenza virus5Inhibition of viral replication

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15-,16+,17?,18+,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTNJDPXUPRGIE-NRNUXFDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)O[C@@H]2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N5O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53179-09-2
Record name Disisomicin pentakis(sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 2
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 3
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 4
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 5
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Reactant of Route 6
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.